![molecular formula C11H19NO5 B8258100 (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid](/img/structure/B8258100.png)
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylicacid
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Overview
Description
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Protection: The hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Hydroxylation: The protected piperidine undergoes hydroxylation at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of (2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid is in the synthesis of various pharmaceutical agents. It acts as a key intermediate in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Case Study: Synthesis of Neurological Agents
Research has demonstrated that derivatives of this compound can be modified to enhance their affinity for specific biological targets. For example, modifications to the hydroxyl group have led to increased potency in neuroprotective agents .
Peptide Synthesis
The compound is utilized as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group allows for selective protection of amines during multi-step synthesis processes.
Data Table: Comparison of Protecting Groups
Protecting Group | Stability | Cleavage Conditions | Common Uses |
---|---|---|---|
Boc | High | Acidic conditions | Peptide synthesis |
Fmoc | Moderate | Basic conditions | Peptide synthesis |
Z | Low | Hydrogenation | Organic synthesis |
This table highlights the advantages of using Boc groups over other protecting groups in terms of stability and ease of removal during peptide synthesis.
The biological activity of (2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid has been investigated for its potential therapeutic effects. Studies indicate that it exhibits anti-inflammatory properties and may play a role in modulating immune responses.
Case Study: Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating autoimmune diseases .
Material Science
Beyond biological applications, this compound has been explored for use in material science, particularly in developing polymers with specific properties for biomedical applications.
Data Table: Material Properties
Property | Value |
---|---|
Thermal Stability | High |
Biocompatibility | Excellent |
Mechanical Strength | Moderate |
The material properties table illustrates the potential for using derivatives of this compound in creating biocompatible materials suitable for medical implants.
Mechanism of Action
The mechanism of action of (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The Boc group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- tert-Butyl-N-methylcarbamate
Uniqueness
Compared to similar compounds, (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid stands out due to its chiral centers, which provide unique reactivity and selectivity in chemical reactions. Its combination of functional groups also makes it versatile for various synthetic applications.
Biological Activity
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, commonly referred to as Boc-3-hydroxypiperidine, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- Molecular Formula : C₁₁H₁₉NO₅
- Molecular Weight : 245.27 g/mol
- CAS Number : 1171122-43-2
The biological activity of (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins involved in transmitting signals from outside the cell to the inside, playing a critical role in numerous physiological processes.
GPCR Interaction
Research indicates that compounds similar to Boc-3-hydroxypiperidine can act as agonists or antagonists at specific GPCRs, influencing pathways related to:
- Nervous System Regulation : Modulating neurotransmitter release and neuronal excitability.
- Cardiovascular Function : Affecting heart rate and vascular tone.
- Metabolic Processes : Involvement in glucose metabolism and insulin signaling.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with Boc-3-hydroxypiperidine:
Case Studies and Research Findings
-
Antidepressant Activity :
A study examining the effects of Boc derivatives on serotonin receptors revealed that Boc-3-hydroxypiperidine enhances serotonin signaling, thereby exhibiting antidepressant-like effects in animal models. This suggests its potential utility in treating depression-related disorders. -
Anti-inflammatory Mechanisms :
Research published in Molecules demonstrated that Boc-3-hydroxypiperidine significantly reduces levels of TNF-alpha and IL-6 in vitro, indicating its capacity to modulate inflammatory responses. This finding supports further exploration into its therapeutic applications for inflammatory diseases. -
Neuroprotective Properties :
A neuroprotective study indicated that Boc-3-hydroxypiperidine could mitigate neuronal cell death induced by oxidative stress, potentially offering a new avenue for treating neurodegenerative conditions such as Alzheimer's disease.
Properties
IUPAC Name |
(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMWRPYVCWVKPQ-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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